molecular formula C12H16INO3 B13505430 tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

Cat. No.: B13505430
M. Wt: 349.16 g/mol
InChI Key: ADWNCFOQMSVOLH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 5-position, and an iodine atom at the 2-position of the phenyl ring. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, due to the iodine atom's role in cross-coupling reactions and the Boc group's utility in amine protection.

Properties

Molecular Formula

C12H16INO3

Molecular Weight

349.16 g/mol

IUPAC Name

tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15)

InChI Key

ADWNCFOQMSVOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)I

Origin of Product

United States

Preparation Methods

Step 1: Aromatic Iodination of 5-Methoxyphenyl Precursors

The initial step involves selective iodination of a 5-methoxyphenyl derivative. This process typically employs iodine sources such as iodine monochloride or iodine in the presence of oxidizing agents.

Reaction Conditions:

  • Reagents: Iodine (I₂), oxidants like hydrogen peroxide or potassium iodide.
  • Solvent: Acetic acid or other polar solvents.
  • Temperature: Room temperature to moderate heating (~25-60°C).

Mechanism:
Electrophilic aromatic substitution where iodine acts as the electrophile, favoring substitution at the ortho or para position relative to the methoxy group, with selectivity toward the 2-position (ortho).

Research Evidence:

  • Literature indicates that aromatic iodination of methoxy-substituted phenyls is regioselective, favoring the ortho position due to activating effects of the methoxy group.

Step 2: Carbamate Formation via Reaction with tert-Butyl Isocyanate

The iodinated phenyl intermediate then reacts with tert-butyl isocyanate, forming the carbamate linkage.

Reaction Conditions:

  • Reagents: tert-Butyl isocyanate.
  • Catalyst: Usually, a base such as triethylamine or pyridine to facilitate nucleophilic attack.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: Ambient to slightly elevated (~25-40°C).

Reaction Mechanism:
Nucleophilic attack of the amino group (or phenolic oxygen if present) on the isocyanate carbon, resulting in carbamate formation.

Research Data:

  • The carbamate formation from isocyanates and phenolic compounds is well-established, with high yields under mild conditions.

Multistep Synthesis via Phenol Derivatives

Step 1: Synthesis of 2-Methoxyphenyl Precursors

Starting from commercially available 2-methoxyphenol, selective iodination at the 5-position can be achieved using iodine and oxidants, as described above.

Step 2: Protection and Functionalization

Protection of phenolic hydroxyl groups may be necessary to prevent side reactions during iodination. Common protecting groups include methyl or tert-butyl groups.

Step 3: Iodination and Carbamate Formation

Following protection, iodination proceeds as in step 1, and subsequent deprotection yields the free phenol, which then reacts with tert-butyl isocyanate to form the carbamate.

Research Validation:

  • Such strategies are documented in organic synthesis literature, emphasizing regioselectivity and functional group compatibility.

Alternative Synthesis via Cross-Coupling Reactions

Step 1: Synthesis of Aryl Boronic Acid or Aryl Halide

Preparation of a suitable precursor, such as 2-methoxyphenyl boronic acid or halide, via standard methods.

Step 2: Palladium-Catalyzed Iodination (Suzuki or Ullmann Coupling)

Coupling of the aryl precursor with iodine or iodinated intermediates under palladium catalysis.

Step 3: Carbamate Installation

Reaction with tert-butyl isocyanate under basic conditions to install the carbamate group.

Research Evidence:

  • Cross-coupling methods provide high regioselectivity and are adaptable for complex molecules.

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Temperature Yield Notes
Aromatic iodination I₂, oxidant Acetic acid 25-60°C High regioselectivity Preferential at ortho position
Carbamate formation tert-Butyl isocyanate, base DCM or THF 25-40°C Typically >70% Nucleophilic attack on isocyanate

Notes on Purification and Characterization

  • Purification: Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures.
  • Characterization: Confirmed via NMR, IR, and crystallography, with typical C–I bond length around 2.06 Å and carbamate carbonyl around 1.36 Å.

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The tert-butyl carbamate (N-Boc) group serves as a protective group for amines. Its removal under mild conditions is critical for synthetic applications.

Reaction Conditions and Mechanism

  • Reagents : Oxalyl chloride (3 equivalents) in methanol .

  • Mechanism : Electrophilic activation of the carbamate carbonyl by oxalyl chloride generates an acyl oxazolidinedione intermediate, which undergoes rearrangement to release the free amine (Figure 1) .

  • Yield : >70% for aromatic substrates with electron-withdrawing groups (e.g., iodine) .

Substrate TypeReaction Time (h)Yield (%)Reference
Aromatic (EWG)370–90
Aliphatic450–65

Key Observation : The electron-withdrawing iodo group at the ortho position enhances reaction efficiency by stabilizing the intermediate .

Cross-Coupling Reactions at the Aryl Iodide

The iodine atom at position 2 enables transition-metal-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%) .

  • Conditions : Aryl boronic acid (1.2 equiv), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h.

  • Product : Biaryl derivatives with retained carbamate and methoxy groups.

Boronic Acid PartnerYield (%)Reference
Phenylboronic acid85
4-Methoxyphenyl78

Ullmann-Type Coupling

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%) .

  • Conditions : Amine (1.5 equiv), K₃PO₄ (2 equiv), DMSO, 100°C, 24 h.

  • Product : Aryl amines via C–N bond formation.

Hydrolysis of the Methoxy Group

The methoxy group at position 5 can be selectively demethylated to yield a phenolic hydroxyl group.

Reaction Conditions

  • Reagent : BBr₃ (3 equiv) in DCM, −78°C → RT, 4 h .

  • Yield : ~60–75% for sterically hindered substrates .

Challenges : Competing hydrolysis of the carbamate group is minimized under low-temperature conditions .

Carbamate Hydrolysis

The tert-butyl carbamate can be hydrolyzed to the corresponding amine under acidic conditions.

Reaction Pathways

  • Acidic Hydrolysis : TFA/DCM (1:1), RT, 2 h → yields free amine .

  • Basic Hydrolysis : NaOH (aq)/THF, reflux, 6 h → lower yields due to side reactions .

ConditionYield (%)Reference
TFA/DCM90
NaOH/THF45

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by methoxy) undergoes nitration and halogenation at specific positions.

Nitration Example

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C, 1 h.

  • Regioselectivity : Nitration occurs para to the methoxy group (position 4) .

  • Yield : ~50% (competing with carbamate stability) .

Stability Under Functionalization

The compound exhibits moderate stability in polar aprotic solvents (DMF, DMSO) but degrades under prolonged exposure to strong bases or oxidizing agents .

ConditionStability (24 h)Degradation Products
DMF, 80°C>90%None
NaOH (1M), RT<20%Amine, tert-butanol

Scientific Research Applications

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Analogs

Key Compounds:
  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3, Similarity: 0.89)
  • tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS 71026-66-9, Similarity: 0.85)
  • tert-Butyl (2-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (Yield: 49%)
Property Target (Iodo) Bromo Analog Chloro Analog
Halogen Atomic Weight 126.90 (I) 79.90 (Br) 35.45 (Cl)
Reactivity in Coupling High (Pd-catalyzed) Moderate Low (harsher conditions)
Synthetic Yield Not reported 23–77% 49–77%
LogP Estimated ~3.5 ~2.8–3.2 ~2.5–3.0

Key Insights :

  • The iodine substituent enhances reactivity in Suzuki-Miyaura couplings due to its polarizability, whereas bromo and chloro analogs require stronger bases or higher temperatures .
  • Higher molecular weight of the iodo derivative increases lipophilicity (LogP), influencing solubility and membrane permeability in drug design .

Methoxy-Substituted Analogs

Key Compounds:
  • tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (Yield: 23%)
  • tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (Yield: 16%)
Property Target (2-I, 5-OMe) 3-OMe, 4-Thiazolyl
Electron Effects Methoxy (EDG) enhances ring electron density Methoxy + thiazole alters conjugation
Applications Intermediate for iodinated APIs Targeted for kinase inhibitors
Synthetic Challenges Iodination requires controlled conditions Multi-step synthesis with lower yields

Key Insights :

  • The 5-methoxy group in the target compound directs electrophilic substitution to the ortho position, facilitating regioselective iodination .
  • Thiazole-containing analogs (e.g., 42g) exhibit niche applications in medicinal chemistry but face synthetic complexity .

Heterocyclic and Aliphatic Derivatives

Key Compounds:
  • tert-Butyl N-(5-formylpyridin-3-yl)carbamate (LogP: 2.25, PSA: 71.78 Ų)
  • tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate (MW: 313.34 g/mol)
Property Target (Aromatic) Pyridinyl Derivative Aliphatic Chain Derivative
Ring Type Phenyl Pyridinyl Phenyl + aliphatic ketone
Polar Surface Area ~50–60 Ų 71.78 Ų ~70 Ų
Bioactivity Potential radiopharmaceuticals Enzyme inhibitor candidates Antifungal/antibacterial

Key Insights :

  • Heterocyclic derivatives (e.g., pyridinyl) exhibit higher polarity, impacting solubility and protein target interactions .
  • Aliphatic chain-containing analogs (e.g., difluorophenyl-ketone) expand utility in agrochemicals due to enhanced hydrophobicity .

Biological Activity

Tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tert-butyl group, an iodine atom, and a methoxy-substituted phenyl ring, contributing to its chemical reactivity and possible interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆INO₃
  • Molecular Weight : Approximately 349.17 g/mol
  • Functional Groups :
    • Tert-butyl group
    • Iodine atom at the second position of the aromatic ring
    • Methoxy group (-OCH₃) at the fifth position

The presence of these functional groups enhances the compound's lipophilicity and potential for binding to various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound's binding affinity due to its electron-withdrawing nature, while the methoxy group may facilitate hydrophobic interactions with target sites.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit key biological processes. For instance, research on related carbamates indicates that they can act as inhibitors of viral replication by targeting specific enzymes involved in viral RNA synthesis, such as the NS5B polymerase in Hepatitis C virus (HCV) replication .

Table 1: Biological Activity of Related Compounds

CompoundTargetActivityReference
Compound ANS5B PolymeraseIC₅₀ < 50 nM
Compound BCYP3A4 InhibitionIC₅₀ = 0.34 μM
Compound CTubulin BindingInduces differentiation in AML cells

Case Studies

  • Hepatitis C Virus Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited potent inhibition of HCV replication. The mechanism involved binding to the allosteric site of NS5B polymerase, which is critical for viral RNA synthesis .
  • Tubulin Disruption : Another case study highlighted the potential of similar compounds to disrupt tubulin dynamics, leading to mitotic arrest and differentiation in acute myeloid leukemia (AML) cells. This suggests that this compound could have applications in cancer therapy by targeting microtubule dynamics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial studies indicate that similar compounds may exhibit low solubility and moderate permeability, which can affect their bioavailability . Furthermore, potential toxicity related to CYP450 enzyme inhibition raises concerns about drug-drug interactions and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate in academic laboratories?

Methodological Answer: A common approach involves coupling tert-butyl carbamate derivatives with halogenated aromatic precursors. For example, condensation reactions using carbodiimide coupling reagents (e.g., EDCI) with hydroxybenzotriazole (HOBt) as an activator can achieve efficient amide bond formation . Reaction optimization may include controlling temperature (0–25°C), inert atmospheres, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is typically employed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the carbamate group (δ ~150-155 ppm for carbonyl) and iodine/methoxy substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of carbamate) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling reaction of tert-butyl carbamate derivatives?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of iodine-containing intermediates.
  • Temperature Control : Gradual warming from 0°C to room temperature reduces decomposition .

Q. How can contradictions in crystallographic data for tert-butyl carbamate derivatives be resolved?

Methodological Answer: Discrepancies in crystal structures may stem from polymorphism or twinning. To address this:

  • Multi-Method Validation : Cross-validate X-ray diffraction data with computational modeling (e.g., DFT for bond angles/lengths).
  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to assess hydrogen bonding and packing interactions .
  • Temperature-Dependent Studies : Analyze thermal ellipsoids to identify dynamic disorder in crystal lattices .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: This compound serves as a versatile intermediate in drug discovery:

  • Pharmaceutical Intermediates : Used in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce iodine for radioimaging agents .
  • Biocatalysis : Enzymatic resolution (e.g., lipases) can generate enantiopure derivatives for chiral drug synthesis .
  • Peptide Mimetics : The tert-butyl carbamate group acts as a protective moiety in peptide coupling reactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of tert-butyl carbamates under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (using HCl/NaOH buffers) over 24–72 hours.
  • Product Identification : Use LC-MS to detect hydrolysis products (e.g., free amines or carboxylic acids).
  • Temperature Effects : Conduct Arrhenius analysis to predict shelf-life under accelerated conditions .

Q. What analytical approaches validate the purity of this compound for publication?

Methodological Answer:

  • Combined Chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Elemental Analysis : Confirm C, H, N, and I content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

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